Echinatine, N-oxide
Overview
Description
Synthesis Analysis
Echinatin, a compound closely related to Echinatine, N-oxide, has been studied for its synthesis and properties. The synthesis of related pyrrolizidine alkaloids, including echinatine and rinderine, has been achieved through chemical methods, providing insights into the synthetic approaches for structurally similar N-oxides (Asibal et al., 1989).
Molecular Structure Analysis
A detailed study on the conformational and electronic properties of echinatin via density functional calculations has been performed, which would be relevant for the analysis of Echinatine, N-oxide. This study provides insights into the extended conjugation, aromaticity, and reactivity of the molecule, which can be extrapolated to understand the molecular structure of Echinatine, N-oxide (Mittal et al., 2020).
Chemical Reactions and Properties
Investigations into the antioxidant mechanisms of echinatin reveal the compound's reactivity towards various radical species. This study suggests potential chemical reactions and properties of echinatin and, by extension, Echinatine, N-oxide, highlighting electron and proton transfer mechanisms in antioxidant actions (Liang et al., 2018).
Physical Properties Analysis
The physical properties of echinatin and related compounds, such as echinacoside, have been explored through spectroscopic and mass spectrometry techniques, providing a basis for understanding the physical characteristics of Echinatine, N-oxide. These studies include NMR spectroscopic data comparison, elucidating the structural details and physical properties of these compounds (Colegate et al., 2014).
Scientific Research Applications
Antioxidant Mechanisms
- Echinatin and its derivative licochalcone A, found in the Chinese herbal medicine Gancao, have demonstrated antioxidant mechanisms. These mechanisms involve electron transfer and proton transfer in aqueous solutions and hydrogen atom transfer in alcoholic solutions. Mass spectrometry and ionization constant calculations support these findings (Liang et al., 2018).
Role in Plant Defense
- Pyrrolizidine alkaloids (PAs) like echinatine in Cynoglossum officinale act as antifeedants against generalist herbivores. Studies demonstrate a deterrent effect on feeding by generalist herbivores due to these PAs, indicating their crucial role in plant defense mechanisms (Dam et al., 1995).
Cardioprotective Effects
- Echinatin has shown protective effects against myocardial ischemia/reperfusion (I/R) injury in rats. This protection may be due to its antioxidant and anti-inflammatory activities, as indicated by various markers like malondialdehyde, interleukin-6, and superoxide dismutase (Tian et al., 2016).
Effects on Lens Epithelial Cells
- Echinatin can mitigate oxidative damage and apoptosis in lens epithelial cells, suggesting its potential as a drug for treating cataracts. The mechanism involves the Nrf2/HO-1 pathway, highlighting its role in managing oxidative stress (Ran et al., 2021).
Antimicrobial Activity
- Retrochalcones like echinatin from Glycyrrhiza inflata show antimicrobial activity, especially against some Gram-positive bacteria. Their mode of action involves inhibiting oxygen consumption in bacterial cells and impacting the bacterial respiratory electron transport chain (Haraguchi et al., 1998).
Anticancer Properties
- Echinatin can trigger apoptosis in esophageal squamous cell carcinoma by inducing reactive oxygen species and ER stress, which highlights its potential as an anti-tumor agent (Kwak et al., 2019).
Neuroprotective Effects
- Echinatin offers neuroprotective effects against sevoflurane-induced hippocampal neurotoxicity and cognitive deficits. This is achieved through the mitigation of iron overload and oxidative stress, indicating its potential therapeutic application in cerebral nerve injury caused by surgical anesthesia (Xu et al., 2022).
Safety And Hazards
Echinatine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and it should be handled only in a well-ventilated area .
Future Directions
properties
IUPAC Name |
(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942386 | |
Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echinatine, N-oxide | |
CAS RN |
20267-93-0 | |
Record name | Echinatine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinatine, N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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